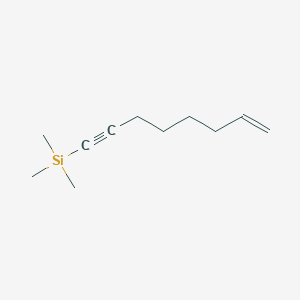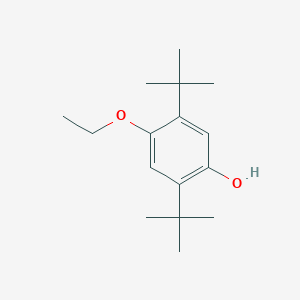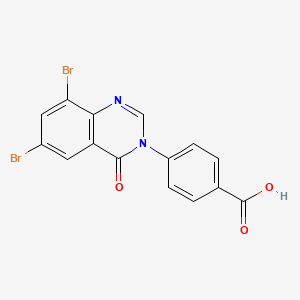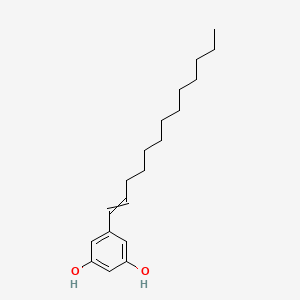
5-(Tridec-1-EN-1-YL)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tridec-1-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C19H30O2 It is a derivative of resorcinol, featuring a long aliphatic chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tridec-1-en-1-yl)benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable alkene. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with tridecene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Tridec-1-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the aliphatic chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated derivatives of the original compound.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-(Tridec-1-en-1-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Tridec-1-en-1-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aliphatic chain may also interact with lipid membranes, affecting their properties.
Comparison with Similar Compounds
Similar Compounds
5-(Pentadec-8-en-1-yl)benzene-1,3-diol: Similar structure with a longer aliphatic chain.
5-(Dec-1-en-1-yl)benzene-1,3-diol: Similar structure with a shorter aliphatic chain.
5-(Octadec-1-en-1-yl)benzene-1,3-diol: Similar structure with an even longer aliphatic chain.
Uniqueness
5-(Tridec-1-en-1-yl)benzene-1,3-diol is unique due to its specific chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
91490-95-8 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-tridec-1-enylbenzene-1,3-diol |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h12-16,20-21H,2-11H2,1H3 |
InChI Key |
KXQMBRHVHUCUMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
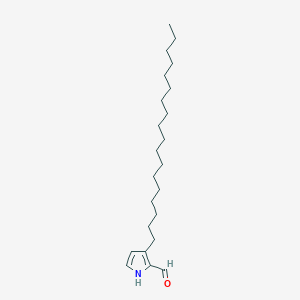
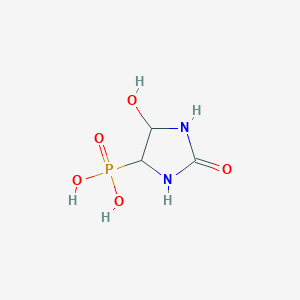
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
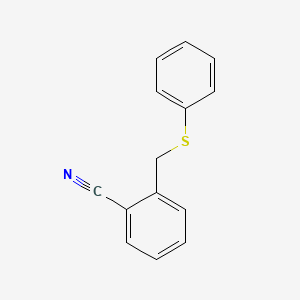


![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
